4-(2-(4-ISOTHIOCYANATOPHENYL)ETHYL)-4/'-
Description
4-(2-(4-ISOTHIOCYANATOPHENYL)ETHYL)-4'-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL (CAS: 121119-55-9, molecular formula: C₃₂H₃₇NS) is a biphenyl derivative featuring an isothiocyanate (-N=C=S) functional group attached via an ethyl chain to one phenyl ring and a 4-pentylcyclohexyl substituent on the adjacent biphenyl unit .
Properties
CAS No. |
121119-55-9 |
|---|---|
Molecular Formula |
C32H37NS |
Molecular Weight |
467.70788 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Isothiocyanate Derivatives
| Compound Name | Molecular Formula | Key Functional Groups/Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(2-(4-ISOTHIOCYANATOPHENYL)ETHYL)-4'-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL | C₃₂H₃₇NS | Biphenyl core, ethyl-linked isothiocyanate, 4-pentylcyclohexyl | 467.7 |
| 4-(Methylthio)phenyl isothiocyanate | C₈H₇NS₂ | Phenyl ring, methylthio (-S-CH₃), isothiocyanate | 181.3 |
| 4'-HEXYL-4-BIPHENYLCARBONITRILE | C₁₉H₂₁N | Biphenyl core, hexyl chain, cyano (-CN) | 263.4 |
| Phenyl isothiocyanate | C₇H₅NS | Phenyl ring, isothiocyanate | 135.2 |
Key Observations :
- Biphenyl vs.
- Substituent Effects : The 4-pentylcyclohexyl group introduces steric bulk and hydrophobicity, likely reducing solubility in polar solvents compared to smaller substituents (e.g., methylthio in 4-(Methylthio)phenyl isothiocyanate) .
- Functional Group Reactivity : The isothiocyanate group’s electrophilicity enables nucleophilic additions (e.g., with amines), a feature shared across all compared compounds but modulated by electronic effects from adjacent substituents .
Physicochemical and Bioactivity Profiles
Table 2: Comparative Physicochemical Properties
| Compound Name | Solubility (Polar Solvents) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 4-(2-(4-ISOTHIOCYANATOPHENYL)ETHYL)-4'-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL | Low (hydrophobic substituents) | N/A | ~8.2 |
| 4-(Methylthio)phenyl isothiocyanate | Moderate | 45–50 | ~2.5 |
| Phenyl isothiocyanate | High | -21 | ~1.9 |
Key Observations :
- Hydrophobicity : The target compound’s high predicted LogP (~8.2) reflects its hydrophobic 4-pentylcyclohexyl group, making it less suitable for aqueous-phase reactions compared to phenyl isothiocyanate (LogP ~1.9) .
- Thermal Stability: Biphenyl derivatives generally exhibit higher melting points than monophenyl analogs, though experimental data for the target compound remains unreported .
Research Methodologies and Computational Insights
- DFT Studies : Comparative studies using density functional theory (DFT) on structurally related compounds (e.g., azo dyes) reveal that electronic properties (e.g., HOMO-LUMO gaps) are sensitive to substituent effects, suggesting similar analyses could predict the target compound’s reactivity .
- Clustering Analysis: Bioactivity profiling and hierarchical clustering (as in ) indicate that compounds with biphenyl and isothiocyanate groups cluster separately from monophenyl analogs, highlighting distinct modes of action .
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